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Cat. No.: B1418579 Get Quote

Abstract
This document provides a comprehensive guide to the analytical methods for the complete characterization of 5-Ethoxyquinolin-8-amine, a key inte

pharmaceutical and material science research. We present a multi-faceted analytical workflow, integrating chromatographic and spectroscopic techniq

identity, purity, and structural integrity. This note is designed for researchers, analytical scientists, and quality control professionals in the drug develop

synthesis sectors, offering both the theoretical basis for methodological choices and detailed, validated protocols for immediate application.

Introduction and Strategic Importance
5-Ethoxyquinolin-8-amine is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in numerous FDA-approved

wide range of biological activities.[1] The precise characterization of intermediates like 5-Ethoxyquinolin-8-amine is therefore not merely a procedur

foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) or advanced material.

The analytical strategy detailed herein is designed to provide an unambiguous profile of the molecule. We will address:

Identity Confirmation: Is the compound what it purports to be?

Purity Assessment: What is the purity level, and what are the identities of any impurities?

Structural Elucidation: Does the spectroscopic data align perfectly with the assigned chemical structure?

To achieve this, we will leverage a suite of orthogonal analytical techniques, each providing a unique and complementary piece of the characterization

Physicochemical Properties
A summary of the fundamental properties of 5-Ethoxyquinolin-8-amine is provided below.

Property Value Source(s)

Chemical Name 5-Ethoxyquinolin-8-amine [2][3]

Synonym(s) 5-ethoxy-8-quinolinamine [2]

CAS Number 1154275-84-9 [2][3][4]

Molecular Formula C₁₁H₁₂N₂O [3][4]

Molecular Weight 188.23 g/mol [2][4]

InChI Key VFWGSTJBADWOAX-UHFFFAOYSA-N [2]

Physical Form Powder [2]

Integrated Analytical Workflow
A robust characterization relies on a logical sequence of analyses. The initial steps focus on purity and molecular weight confirmation, followed by det

analysis for definitive structural proof.
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Caption: Integrated workflow for the characterization of 5-Ethoxyquinolin-8-amine.

Chromatographic Methods: Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment. For a moderately polar, non-volatile compound like 5-Ethoxyquinolin-8-amine, High-Perfo

Chromatography (HPLC) is the method of choice.

High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Causality: Reversed-phase HPLC is selected due to its exceptional resolving power for compounds with aromatic systems and polar func

stationary phase provides the necessary hydrophobic interaction to retain the quinoline core. The mobile phase consists of an organic modifier (aceto

buffer. The inclusion of an acid (like phosphoric or formic acid) is critical; it protonates the basic nitrogen atoms on the quinoline ring and the primary a

ionic species and preventing peak tailing, which is a common issue with amine-containing compounds on silica-based columns.[5][6] UV detection is 

ring system is a strong chromophore.

Protocol: Purity Determination by HPLC-UV

Instrumentation:

HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Reagents and Materials:
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Acetonitrile (HPLC Grade)

Water (HPLC Grade)

Phosphoric Acid (H₃PO₄), 85%

5-Ethoxyquinolin-8-amine reference standard and sample lot.

Chromatographic Conditions:

Parameter Recommended Setting Rationale

Column C18, 4.6 x 150 mm, 5 µm
Standard for reversed-phase; provides good

efficiency.

Mobile Phase A 0.1% H₃PO₄ in Water
Acid modifier to ensure sharp, symmetrical 

basic analyte.[5]

Mobile Phase B Acetonitrile Organic modifier to elute the compound.

Gradient 10% B to 90% B over 15 min, hold for 2 min, re-equilibrate
Ensures elution of the main peak and any p

eluting impurities.

Flow Rate 1.0 mL/min
Standard flow for a 4.6 mm ID column, bala

time and pressure.

Column Temp. 30 °C Ensures reproducible retention times.

Detection UV at 250 nm
Quinoline derivatives show strong absorban

region.[6]

Injection Vol. 10 µL

Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile/Water

System Suitability (Trustworthiness):

Inject the reference standard five times.

Tailing Factor: Must be ≤ 1.5.

Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

Data Analysis:

Calculate the purity of the sample using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Spectroscopic Methods: Structural Elucidation
Once purity is established, a suite of spectroscopic techniques is used to confirm the molecular structure unequivocally.

Mass Spectrometry (MS)
Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the ideal technique for this molecule. The basic nitrogen atoms are readily pro

[M+H]⁺ ion, allowing for accurate molecular weight determination. This serves as the first and most crucial identity check.

Protocol: Molecular Weight Confirmation by LC-MS

Instrumentation:
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HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

Method:

Use the HPLC method described in Section 3.1, but replace the non-volatile phosphoric acid buffer with a volatile alternative like 0.1% Formic Ac

compatibility.[7]

Ionization Mode: ESI, Positive.

Mass Range: Scan from m/z 50 to 500.

Expected Result:

A prominent peak at m/z 189.2 corresponding to the [C₁₁H₁₂N₂O + H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number, environme

protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For quinoline derivatives, the chemical shifts and coupling patterns of the a

highly diagnostic.[8][9]

Protocol: Structural Analysis by ¹H and ¹³C NMR

Sample Preparation:

Dissolve ~10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Rationale: DMSO-d₆ is an excellent solvent for this compound and its residual solvent peak does not interfere with key analyte signals. The amin

visible and can exchange with residual water.

Instrumentation:

400 MHz (or higher) NMR Spectrometer.

Expected Spectral Data:

The interpretation below is based on established data for quinoline and aminoquinoline structures.[8][10]

¹H NMR (400 MHz, DMSO-d₆):
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Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale

~ 8.70 dd 1H H-2
Downfield due to p

nitrogen.

~ 7.50 dd 1H H-4 Part of the pyridine

~ 7.40 dd 1H H-3 Coupled to H-2 an

~ 7.10 d 1H H-6
Aromatic proton ad

ethoxy group.

~ 6.80 d 1H H-7
Aromatic proton ad

amine group.

~ 5.50 s (broad) 2H -NH₂
Broad signal due t

broadening and ex

~ 4.20 q 2H -O-CH₂-CH₃
Methylene protons

group, split by the 

~ 1.40 t 3H -O-CH₂-CH₃

Methyl protons of t

group, split by the 

group.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment

~ 150-155 C-5, C-8a

~ 148 C-2

~ 140 C-8

~ 130 C-4a

~ 122 C-4

~ 121 C-3

~ 115 C-6

~ 110 C-7

~ 64 -O-CH₂

~ 15 -CH₃

digraph "Structure_Analysis" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

subgraph "cluster_NMR" {

label="NMR Spectroscopy";

bgcolor="#E6F4EA";

node [fillcolor="#34A853", fontcolor="#FFFFFF"];

H_NMR [label="¹H NMR"];

C_NMR [label="¹³C NMR"];

}
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subgraph "cluster_FTIR" {

label="FTIR Spectroscopy";

bgcolor="#E8F0FE";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

FTIR_Node [label="FTIR"];

}

Structure [label="5-Ethoxyquinolin-8-amine\nStructure", shape=ellipse, style=filled, fillcolor="#F1F3F4", font

Structure -> H_NMR [label="Proton Environment"];

Structure -> C_NMR [label="Carbon Skeleton"];

Structure -> FTIR_Node [label="Functional Groups"];

}

Caption: Orthogonal spectroscopic methods for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provid

"fingerprint" that is unique to the compound. We expect to see characteristic vibrations for the amine N-H bonds, the aromatic C-H and C=C bonds, a

[11][12]

Protocol: Functional Group Identification by FTIR-ATR

Instrumentation:

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Method:

Place a small amount of the powder sample directly on the ATR crystal.

Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3300 N-H Stretch Primary Amine (-NH₂)

3100 - 3000 C-H Stretch (sp²) Aromatic C-H

2980 - 2850 C-H Stretch (sp³) Alkyl C-H (Ethoxy group)

1620 - 1580 C=C and C=N Stretch Quinoline Ring System

~1250 C-O Stretch (Aryl Ether) Ar-O-CH₂ (Ethoxy group)

UV-Visible Spectroscopy
Expertise & Causality: This technique confirms the presence and nature of the conjugated π-electron system (the chromophore). The quinoline ring sy

characteristic absorption bands in the UV region. The position and intensity of these bands can be subtly influenced by substituents like the amino an

Protocol: Chromophore Analysis by UV-Vis
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Instrumentation:

Dual-beam UV-Vis Spectrophotometer.

Method:

Prepare a dilute solution (~10 µg/mL) of the sample in ethanol.

Use ethanol as the blank reference.

Scan the spectrum from 200 to 400 nm.

Expected Result:

Maximum absorbance (λmax) peaks are expected in the range of 240-260 nm and 320-350 nm, which are characteristic of the substituted quino

Conclusion
The application of this multi-technique workflow, combining chromatography (HPLC) with a suite of spectroscopic methods (MS, NMR, FTIR, and UV-

rigorous and self-validating system for the complete characterization of 5-Ethoxyquinolin-8-amine. By following the detailed protocols and understan

behind the methodological choices, researchers and quality control scientists can confidently establish the identity, purity, and structural integrity of th

entity, ensuring the quality and reliability of their downstream research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

check]
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